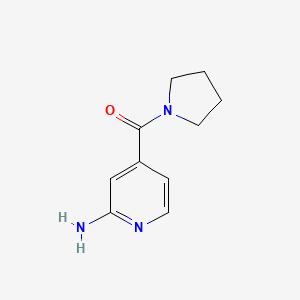

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

Vue d'ensemble

Description

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to have significant pharmacological activity . They have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives play a crucial role in the interaction with their targets . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with similar structures have been found to inhibit a wide range of enzymes . More research is needed to fully understand the biochemical pathways affected by this compound.

Result of Action

It’s known that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Action Environment

It’s known that the planarity of the heterocyclic system was essential to the protein kinase inhibitory potency observed in this series .

Analyse Biochimique

Biochemical Properties

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone plays a significant role in biochemical reactions, particularly in the inhibition of protein kinasesThis compound has been shown to interact with a panel of protein kinases, including Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . The interaction involves binding to the active site of these kinases, thereby inhibiting their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of protein kinases like CLK1 and DYRK1A can lead to altered phosphorylation states of key signaling proteins, impacting processes such as cell cycle progression, apoptosis, and differentiation . Additionally, changes in gene expression patterns and metabolic fluxes have been observed in cells treated with this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with protein kinases. The compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to substrate proteins . This inhibition disrupts the normal function of the kinases, leading to downstream effects on cellular signaling pathways. Furthermore, the compound may also influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies in vitro and in vivo have indicated sustained inhibition of target kinases and persistent changes in cellular signaling and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall pharmacological profile of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear kinases and transcription factors, or to the cytoplasm, where it can modulate cytoplasmic signaling pathways.

Activité Biologique

The compound (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of protein kinase inhibition and other pharmacological effects. This article reviews the synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-pyridine derivatives with pyrrolidine-based reagents. Various methods have been explored to optimize yields and enhance the pharmacokinetic properties of the resulting compounds. For instance, a recent study detailed the synthesis of related compounds through a multicomponent one-pot reaction, achieving notable yields and purities .

Protein Kinase Inhibition

One of the primary areas of investigation for this compound is its role as a protein kinase inhibitor. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various kinases, including JNK3, which is implicated in neuronal apoptosis. For example, a related compound was reported to have an IC50 value of 2.69 nM against JNK3, demonstrating high selectivity among 38 kinases tested .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. SAR studies have shown that modifications to the pyrrolidine ring can significantly alter biological activity. For instance, replacing certain substituents in the pyrrolidine moiety has been linked to enhanced cytotoxic effects against cancer cell lines, indicating a promising avenue for drug development .

Case Study 1: JNK Inhibition

In a study focused on JNK inhibition, various analogs of this compound were synthesized and evaluated. The most potent inhibitors showed selectivity for JNK3 over other kinases, suggesting a targeted therapeutic potential in treating neurodegenerative diseases .

Case Study 2: Antitumor Activity

Another investigation evaluated the antitumor efficacy of derivatives against several cancer cell lines. The presence of specific functional groups was found to enhance activity significantly. For example, compounds with electron-donating groups demonstrated improved potency against A431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications impact biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency against cancer cells |

| Alterations in ring size | Variable effects on kinase selectivity |

| Substituent diversity on pyrrolidine | Significant changes in IC50 values |

Research indicates that maintaining a balance between hydrophobic and hydrophilic interactions is crucial for optimizing binding affinity to target proteins .

Applications De Recherche Scientifique

Protein Kinase Inhibition

Research indicates that derivatives of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone exhibit activity against various protein kinases. A study evaluated several compounds against a panel of kinases, including Haspin and CDK9/Cyclin T. Although initial results showed limited inhibitory potency, further structural modifications may enhance their efficacy against these targets .

Neuronal Nitric Oxide Synthase Inhibition

Compounds based on the 2-aminopyridine scaffold have been reported as potent inhibitors of human neuronal nitric oxide synthase. The presence of a pyridine linker was crucial for maintaining high selectivity and potency against this target, suggesting that structural variations in this compound could lead to similar findings .

Anticancer Activity

The compound has been investigated for its anticancer properties. Certain derivatives showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound play a significant role in modulating its biological activity against cancer cells.

Case Study 1: Inhibition of Kinases

A detailed study synthesized several derivatives of this compound to evaluate their inhibitory effects on different kinases. The results indicated that while some compounds displayed moderate inhibition, others were ineffective, highlighting the importance of structural optimization for enhancing kinase selectivity and potency .

Case Study 2: Neuronal Nitric Oxide Synthase

In a comparative analysis involving various inhibitors, a derivative of this compound demonstrated significant binding affinity to neuronal nitric oxide synthase, suggesting its potential as a therapeutic agent in neurological disorders .

Data Tables

Propriétés

IUPAC Name |

(2-aminopyridin-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBIXQGJYXBIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649198 | |

| Record name | (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-34-6 | |

| Record name | (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.